molecular formula C14H18BrN B2708691 (1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane CAS No. 881844-56-0

(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B2708691
CAS RN: 881844-56-0
M. Wt: 280.209
InChI Key: GLGPDOYNZDNHCK-IGHBBLSQSA-N
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Description

“(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane” is a chemical compound . Unfortunately, there is limited information available about this compound, and its specific uses or applications are not well-documented in the sources I found.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reactants present . Without specific information or context, it’s difficult to predict or analyze the potential reactions of this compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (280.2), predicted density (1.358±0.06 g/cm3), and predicted boiling point (322.6±25.0 °C) .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on the synthesis and structural characterization of 7-azabicyclo[2.2.1]heptane derivatives, which share a structural framework with the compound . These efforts aim to explore their potential applications in medicinal chemistry and materials science. For example, studies have detailed the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid as a rigid, non-chiral analogue of 2-aminoadipic acid, showcasing methodologies for constructing such bicyclic structures with potential utility in drug design and development (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Potential Nicotinic Agonists

Another area of research involves the synthesis of novel epibatidine analogues, including those with 7-substituted 2-azabicyclo[2.2.1]heptanes as key intermediates. These studies are significant for their contributions to understanding the interactions between nicotinic acetylcholine receptors and their ligands, potentially leading to new therapeutic agents (Malpass & White, 2004).

Chemical Transformations and Mechanistic Insights

Further research has delved into the chemical transformations involving azabicyclo[2.2.1]heptane derivatives, offering mechanistic insights that could inform the synthesis of more complex molecules. For instance, studies on the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates to synthesize chiral 7-oxa-2-azabicyclo[2.2.1]heptane ring systems highlight the versatility of these bicyclic structures as intermediates in organic synthesis (Francisco, Herrera, & Suárez, 2003).

Future Directions

The future directions for research and application of “(1R,4r,7r)-7-bromo-2-((s)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane” would depend on its properties and potential uses, which are not well-documented in the sources I found .

properties

IUPAC Name

(1R,4R,7R)-7-bromo-2-[(1S)-1-phenylethyl]-2-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrN/c1-10(11-5-3-2-4-6-11)16-9-12-7-8-13(16)14(12)15/h2-6,10,12-14H,7-9H2,1H3/t10-,12+,13+,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGPDOYNZDNHCK-IGHBBLSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3CCC2C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N2C[C@H]3CC[C@@H]2[C@@H]3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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